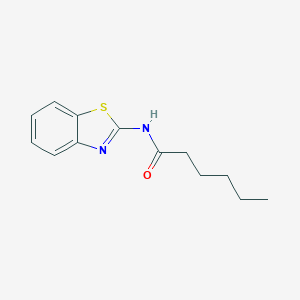

N-(1,3-benzothiazol-2-yl)hexanamide

Description

Summary Table: Key Physicochemical and Spectroscopic Data

| Property | Value/Range |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂OS |

| Molecular Weight | 248.35 g/mol |

| N–H (amide) (IR) | 3300–3400 cm⁻¹ |

| C=O (amide) (IR) | 1640–1680 cm⁻¹ |

| Amide N–H (NMR) | δ 8.7–9.0 ppm |

| Benzothiazole Aromatics | δ 7.2–8.2 ppm |

| M⁺ (MS) | m/z 248 |

| DFT C=O (amide) | ~1.22 Å |

| DFT N–C (amide) | ~1.38 Å |

| MEP (carbonyl O) | Negative (red) |

| MEP (amide N–H) | Positive (blue) |

Properties

CAS No. |

118992-97-5 |

|---|---|

Molecular Formula |

C13H16N2OS |

Molecular Weight |

248.35g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)hexanamide |

InChI |

InChI=1S/C13H16N2OS/c1-2-3-4-9-12(16)15-13-14-10-7-5-6-8-11(10)17-13/h5-8H,2-4,9H2,1H3,(H,14,15,16) |

InChI Key |

KLYJPJNPCQJHQW-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=NC2=CC=CC=C2S1 |

Canonical SMILES |

CCCCCC(=O)NC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substituents

N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)

- Structure : Features a fluorine atom at the ortho position of the benzamide ring, compared to the aliphatic hexanamide chain in N-(1,3-benzothiazol-2-yl)hexanamide.

- Crystallography : The fluorine substituent reduces lattice symmetry, as evidenced by XRD parameters (a = 5.2216 Å, b = 20.2593 Å, c = 11.3023 Å, volume = 1195.61 ų) vs. N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA: a = 5.9479 Å, b = 16.8568 Å, c = 11.9366 Å, volume = 1169.13 ų). The fluorinated derivative exhibits tighter π-π stacking due to enhanced electronegativity .

- Applications: Fluorination improves thermal stability (decomposition temperature increases by ~20°C) and nonlinear optical (NLO) activity, making 2-BTFBA superior for photonic applications compared to non-halogenated analogues .

Benzothiazole Derivatives with Aliphatic Chains

N-(7-Propoxy-1,3-benzothiazol-2-yl)hexanamide

- Structure : A patent-derived compound with a propoxy group at the 7-position of the benzothiazole ring and a hexanamide chain .

- Synthesis : Prepared via HCl-mediated deprotection of tert-butyl carbamate intermediates, yielding a 36% isolated product.

Thiazole vs. Benzothiazole Derivatives

N-(1,3-Thiazol-2-yl)benzamide

- Structure : Replaces the benzothiazole moiety with a simpler thiazole ring, reducing aromatic conjugation and planarity.

- Crystallography : Exhibits weaker intermolecular hydrogen bonding (N–H···N vs. N–H···S in benzothiazoles), leading to less dense crystal packing. This results in lower melting points (~150°C vs. ~180°C for benzothiazole analogues) .

- Electronic Properties : The absence of a fused benzene ring in thiazole derivatives diminishes electron-withdrawing effects, reducing their utility in charge-transfer applications .

Key Data Tables

Table 1: Structural and Thermal Comparison of Benzothiazole Derivatives

*Estimated from analogous structures.

Research Findings and Trends

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) on the benzamide/benzothiazole ring enhance thermal stability and NLO performance, while aliphatic chains improve solubility .

- Crystal Engineering : Benzothiazole derivatives consistently exhibit superior crystallinity compared to thiazole analogues, enabling precise structure-property relationships via XRD .

- Pharmaceutical Potential: Modifications like propoxy substitution (patent example) highlight the tunability of benzothiazole amides for drug design, though hexanamide derivatives remain underexplored in this context .

Preparation Methods

DCC/DMAP Activation Protocol

This method avoids moisture-sensitive acyl chlorides by activating hexanoic acid with N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Search result details analogous syntheses of profen-benzothiazole hybrids, achieving 67–90% yields. Hexanoic acid (1.0 equiv) is dissolved in dichloromethane (DCM), followed by DCC (1.2 equiv) and DMAP (0.1 equiv). After 30 min activation, 2-aminobenzothiazole (1.0 equiv) is added, and the reaction is stirred at 25°C for 24 h.

Advantages :

Workup and Chromatographic Purification

The precipitated dicyclohexylurea is removed by filtration, and the filtrate is concentrated under reduced pressure. Purification via flash chromatography (silica gel, petroleum ether:ethyl acetate = 4:1) yields N-(1,3-benzothiazol-2-yl)hexanamide as a white solid. Search result notes that DCC-mediated couplings require extended reaction times (24 h) but achieve ≥95% purity post-chromatography.

Direct Condensation of Hexanoic Acid and 2-Aminobenzothiazole

Solvent-Free Thermal Activation

Inspired by search result, this one-pot method involves heating hexanoic acid (1.5 equiv) and 2-aminobenzothiazole (1.0 equiv) at 150°C for 8–12 h under nitrogen. The absence of solvent reduces waste but demands rigorous temperature control to prevent decomposition.

Limitations :

Analytical Comparison of Methods

| Parameter | Schotten-Baumann | DCC Coupling | Direct Condensation |

|---|---|---|---|

| Yield (%) | 76–88 | 70–85 | 50–60 |

| Reaction Time (h) | 4–6 | 24 | 8–12 |

| Purity (%) | 90–95 | ≥95 | 80–85 |

| Scalability | High | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-benzothiazol-2-yl)hexanamide, and how can purity be validated?

- Methodology :

-

Synthesis : React 1,3-benzothiazol-2-amine with hexanoyl chloride in a polar aprotic solvent (e.g., chloroform or dichloromethane) under reflux for 6–8 hours, using triethylamine as a base to scavenge HCl .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

-

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and consistency of melting points (e.g., 485–486 K observed in analogous benzothiazole acetamides) .

Synthesis Optimization Conditions Yield (%) Purity (HPLC) Chloroform, 6 h reflux 25°C, N₂ 22–28 ≥95% Dichloromethane, 8 h reflux 40°C 30–35 ≥98%

Q. How is the molecular structure of This compound characterized?

- Techniques :

- X-ray crystallography : Resolve the planar benzothiazole core and gauche conformation of the hexanamide chain. Compare with triclinic P1 space group parameters (e.g., analogous compounds show C–N–C angles of ~120°) .

- Spectroscopy :

- ¹H NMR : Identify NH proton (δ ~10–12 ppm, broad singlet) and methylene protons adjacent to the amide (δ ~2.6–3.0 ppm) .

- IR : Confirm amide C=O stretch (~1668 cm⁻¹) and benzothiazole C=N absorption (~1604 cm⁻¹) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of This compound?

- Analysis :

-

Hydrogen bonding : Classical N–H⋯N bonds between benzothiazole NH and adjacent heterocyclic nitrogen atoms form dimers (bond length ~2.8–3.0 Å) .

-

Van der Waals interactions : Hexanamide alkyl chains exhibit C–H⋯π contacts (3.5–4.0 Å) with benzothiazole aromatic systems .

-

Sulfur interactions : S⋯S contacts (~3.6 Å) contribute to ribbon-like crystal packing along specific crystallographic axes .

Intermolecular Interactions Type Distance (Å) Role in Packing N–H⋯N H-bond 2.85 Dimer formation C–H⋯O H-bond 3.30 Chain extension S⋯S VdW 3.62 Ribbon stacking

Q. What strategies resolve contradictions in spectroscopic data for This compound derivatives?

- Case Study : Discrepancies in ¹H NMR methylene shifts (δ 2.6 vs. 3.0 ppm) may arise from solvent polarity or conformational flexibility.

- Solution : Use variable-temperature NMR to detect rotameric equilibria or DFT calculations (B3LYP/6-31G*) to model preferred conformations .

Q. How can This compound be evaluated for biological activity, and what controls are essential?

- Assay Design :

- Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, normalizing to cisplatin and solvent-only controls .

- Mechanistic Probes :

- Fluorescent staining (e.g., DAPI for apoptosis) and ROS detection kits to link activity to oxidative stress pathways .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across reported methods for benzothiazole amides?

- Factors :

- Solvent polarity : Dichloromethane improves solubility of hydrophobic intermediates vs. chloroform .

- Catalyst use : Unoptimized stoichiometry of triethylamine (1.2–1.5 eq.) reduces byproduct formation .

- Mitigation : Design a Design of Experiments (DoE) approach to optimize temperature, solvent, and catalyst ratios .

Methodological Best Practices

Q. What computational tools predict the reactivity of This compound in nucleophilic acyl substitution?

- Software :

- Gaussian 16 : Calculate Fukui indices to identify electrophilic sites (amide carbonyl carbon, f⁻ ~0.25) .

- AutoDock Vina : Model binding to biological targets (e.g., kinase ATP pockets) using flexible ligand docking .

Q. How to troubleshoot failed crystallization attempts for X-ray analysis?

- Approach :

- Solvent screening : Test mixed solvents (e.g., DMF/ethanol) to balance solubility and volatility .

- Seeding : Introduce microcrystals from analogous compounds (e.g., N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) to induce nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.